
1-Chloro-3-ethoxycyclobutane
Overview
Description
1-Chloro-3-ethoxycyclobutane is a chemical compound with the CAS Number: 93280-87-6 . It has a molecular weight of 134.61 and its IUPAC name is 1-chloro-3-ethoxycyclobutane .
Molecular Structure Analysis
The InChI code for 1-Chloro-3-ethoxycyclobutane is 1S/C6H11ClO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 . Unfortunately, the specific molecular structure analysis of 1-Chloro-3-ethoxycyclobutane is not available in the search results.Scientific Research Applications
Polymer Synthesis and Properties
1-Chloro-3-ethoxycyclobutane has applications in the synthesis and polymerization of various chemical compounds. For instance, it is used in the ring-opening polymerization of 1,1-Dicyano-2-ethoxycyclobutane to produce low molecular weight polymers, a process explored in research by Lee and Cho (1986) in the "Bulletin of The Korean Chemical Society" (Lee & Cho, 1986). Similarly, Yokozawa and Suzuki (1996) described spontaneous copolymerizations of 1,1,2,2-tetracyano-3-ethoxycyclobutane with oxiranes, resulting in high molecular weight alternating copolymers, as detailed in their study in "Macromolecules" (Yokozawa & Suzuki, 1996).
Chemical Synthesis and Reactions
The compound is also significant in various chemical synthesis processes. For instance, Miyano et al. (1980) utilized 1-chloro-3-iodoalkanes, derived from terminal alkenes, for reactions with dialkyl malonates to produce cyclobutane derivatives, as reported in the "Bulletin of the Chemical Society of Japan" (Miyano et al., 1980). In another study, Matsuo, Negishi, and Ishibashi (2009) demonstrated the use of 3-ethoxycyclobutanones in formal [4+2] cycloadditions with silyl enol ethers, leading to the creation of highly oxygenated cyclohexanone derivatives, as published in "Tetrahedron Letters" (Matsuo, Negishi, & Ishibashi, 2009).
Electrochemical Studies
1-Chloro-3-ethoxycyclobutane is also studied in the context of electrochemical reactions. Pritts and Peters (1995) investigated the electrochemical reduction of various dihalobutanes, including 1-chloro-4-iodobutane, at carbon cathodes, as detailed in their research in the "Journal of Electroanalytical Chemistry" (Pritts & Peters, 1995).
properties
IUPAC Name |
1-chloro-3-ethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBEBZKGNEAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734883, DTXSID801279822 | |
| Record name | 1-Chloro-3-ethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ether, 3-chlorocyclobutyl ethyl, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-ethoxycyclobutane | |
CAS RN |
93280-87-6, 30804-01-4 | |
| Record name | 1-Chloro-3-ethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ether, 3-chlorocyclobutyl ethyl, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




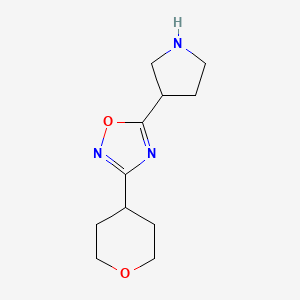
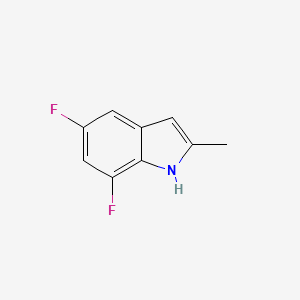
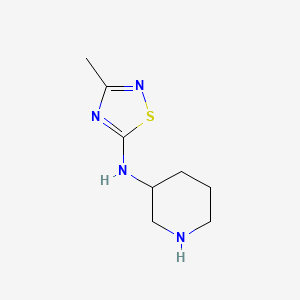
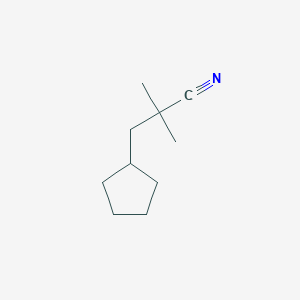

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

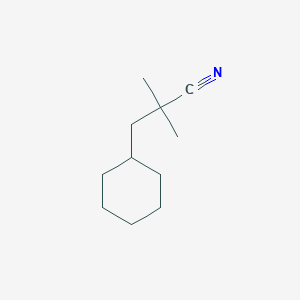
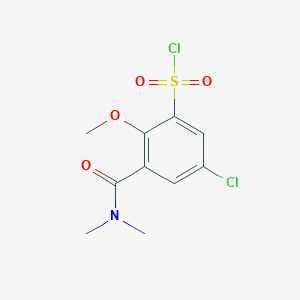
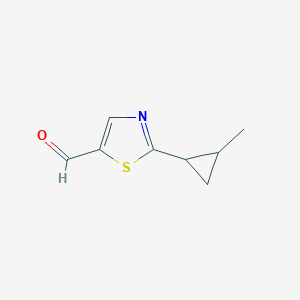
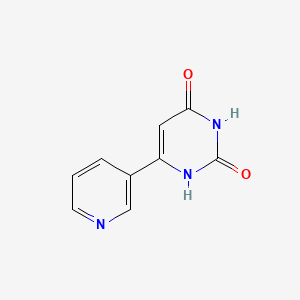
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)